molecular formula C19H20N2O3 B12765999 10,11-Dihydro-11-oxo-5H-pyrido(3,4-c)(1)benzazepine-5-hexanoic acid CAS No. 127654-17-5

10,11-Dihydro-11-oxo-5H-pyrido(3,4-c)(1)benzazepine-5-hexanoic acid

Cat. No.: B12765999
CAS No.: 127654-17-5
M. Wt: 324.4 g/mol
InChI Key: GIOMQQZOMJZNMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,11-Dihydro-11-oxo-5H-pyrido(3,4-c)(1)benzazepine-5-hexanoic acid is a complex organic compound with a unique structure that combines elements of pyridine, benzazepine, and hexanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-Dihydro-11-oxo-5H-pyrido(3,4-c)(1)benzazepine-5-hexanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido(3,4-c)(1)benzazepine core, followed by the introduction of the hexanoic acid moiety. Key steps may include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

10,11-Dihydro-11-oxo-5H-pyrido(3,4-c)(1)benzazepine-5-hexanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the dihydro form to the fully oxidized form.

    Reduction: Reduction of the oxo group to a hydroxyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Selenous acid, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

    Oxidation: Formation of fully oxidized derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

10,11-Dihydro-11-oxo-5H-pyrido(3,4-c)(1)benzazepine-5-hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 10,11-Dihydro-11-oxo-5H-pyrido(3,4-c)(1)benzazepine-5-hexanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10,11-Dihydro-11-oxo-5H-pyrido(3,4-c)(1)benzazepine-5-hexanoic acid is unique due to the presence of the hexanoic acid moiety, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

127654-17-5

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

6-(5-oxo-6,11-dihydropyrido[3,4-c][1]benzazepin-11-yl)hexanoic acid

InChI

InChI=1S/C19H20N2O3/c22-18(23)9-3-1-2-6-13-14-10-11-20-12-16(14)19(24)21-17-8-5-4-7-15(13)17/h4-5,7-8,10-13H,1-3,6,9H2,(H,21,24)(H,22,23)

InChI Key

GIOMQQZOMJZNMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C(C=NC=C3)C(=O)N2)CCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.